6-chloro-2-hydroxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “6-chloro-2-hydroxy-1H-quinolin-4-one” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “6-chloro-2-hydroxy-1H-quinolin-4-one” involves several synthetic routes. One common method includes the reaction of specific precursor chemicals under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve the desired product yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest purity and efficiency.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same basic principles as laboratory synthesis but is adapted for large-scale production. Quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “6-chloro-2-hydroxy-1H-quinolin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its desired form.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a reduced version with different properties.
Scientific Research Applications
Compound “6-chloro-2-hydroxy-1H-quinolin-4-one” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Compound “6-chloro-2-hydroxy-1H-quinolin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. The comparison involves analyzing their physicochemical descriptors, molecular docking analysis, and biological activities. This helps to understand the distinct features and advantages of compound “this compound” over its counterparts.
Comparison with Similar Compounds
- Compound A (CID 2632)
- Compound B (CID 6540461)
- Compound C (CID 5362065)
- Compound D (CID 5479530)
These similar compounds share some structural similarities but differ in their specific properties and applications.
Properties
IUPAC Name |
6-chloro-2-hydroxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWZGHILAGXMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.